molecular formula C9H15Br6O4P B13840566 Tris(2,3-dibromopropyl) Phosphate-d15 CAS No. 157801-77-9

Tris(2,3-dibromopropyl) Phosphate-d15

Cat. No.: B13840566
CAS No.: 157801-77-9
M. Wt: 712.7 g/mol
InChI Key: PQYJRMFWJJONBO-BXSQCBKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris(2,3-dibromopropyl) Phosphate-d15 is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of Tris(2,3-dibromopropyl) phosphate, a flame retardant known for its effectiveness in reducing flammability in various materials. The compound is characterized by its molecular formula C₉D₁₅Br₆O₄P and a molecular weight of 712.7 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tris(2,3-dibromopropyl) Phosphate-d15 can be synthesized through the bromination of carbon compounds such as 1,3,5-tribromopropane and the subsequent reaction with phosphorus oxychloride (POCl₃) under alkaline conditions . The process involves multiple steps, including bromination, esterification, and purification to achieve the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination and esterification processes. These methods are optimized for high yield and purity, ensuring the compound meets the stringent requirements for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Tris(2,3-dibromopropyl) Phosphate-d15 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various brominated and debrominated derivatives, as well as substituted phosphates. These products are often analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) to determine their composition and purity .

Mechanism of Action

The mechanism of action of Tris(2,3-dibromopropyl) Phosphate-d15 involves its interaction with cellular components, leading to genetic damage and mutagenesis. The compound is metabolized into intermediates, such as 2-bromoacrolein, which are believed to be responsible for its mutagenic effects . These intermediates can cause DNA damage, leading to mutations and potentially carcinogenic outcomes .

Comparison with Similar Compounds

Similar Compounds

    Tris(2,3-dibromopropyl) Phosphate: The non-labeled version of the compound, widely used as a flame retardant.

    Tris(2-chloroethyl) Phosphate: Another flame retardant with similar applications but different chemical properties.

    Tris(1,3-dichloro-2-propyl) Phosphate: A related compound used in similar industrial applications.

Uniqueness

Tris(2,3-dibromopropyl) Phosphate-d15 is unique due to its stable isotope labeling, which makes it particularly valuable in research settings. The deuterium labeling allows for precise tracking and analysis in various experimental setups, providing insights into the compound’s behavior and effects that are not possible with non-labeled versions .

Properties

CAS No.

157801-77-9

Molecular Formula

C9H15Br6O4P

Molecular Weight

712.7 g/mol

IUPAC Name

tris(2,3-dibromo-1,1,2,3,3-pentadeuteriopropyl) phosphate

InChI

InChI=1S/C9H15Br6O4P/c10-1-7(13)4-17-20(16,18-5-8(14)2-11)19-6-9(15)3-12/h7-9H,1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D,8D,9D

InChI Key

PQYJRMFWJJONBO-BXSQCBKHSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])Br)Br)OP(=O)(OC([2H])([2H])C([2H])(C([2H])([2H])Br)Br)OC([2H])([2H])C([2H])(C([2H])([2H])Br)Br

Canonical SMILES

C(C(CBr)Br)OP(=O)(OCC(CBr)Br)OCC(CBr)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.